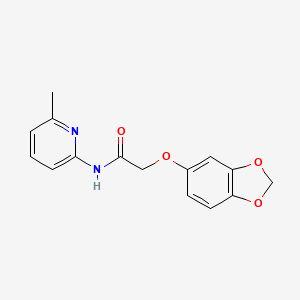![molecular formula C17H15NO3 B4412640 6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B4412640.png)
6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
描述
6-(2-methoxyethyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, commonly known as clozapine, is an antipsychotic medication used to treat schizophrenia. It was first synthesized in the 1960s by Paul Janssen and his team at Janssen Pharmaceutica. Clozapine is considered a second-generation antipsychotic due to its unique mechanism of action and improved efficacy compared to first-generation antipsychotics.
作用机制
Clozapine's mechanism of action is unique among antipsychotics. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D1, D2, D4, serotonin 5-HT2A, 5-HT2C, 5-HT3, histamine H1, and adrenergic α1 receptors. Clozapine also has partial agonist activity at serotonin 5-HT1A receptors. This complex pharmacology is thought to contribute to its improved efficacy and reduced side effect profile compared to other antipsychotics.
Biochemical and Physiological Effects:
Clozapine's antagonism of dopamine D2 receptors in the mesolimbic pathway is thought to contribute to its antipsychotic effects. However, its antagonism of dopamine D1 receptors in the prefrontal cortex may also play a role in improving cognitive function. Clozapine's antagonism of serotonin 5-HT2A receptors is thought to contribute to its reduced risk of extrapyramidal side effects and its partial agonist activity at serotonin 5-HT1A receptors may contribute to its anxiolytic effects. Clozapine's antagonism of histamine H1 receptors is thought to contribute to its sedative effects.
实验室实验的优点和局限性
Clozapine's unique pharmacology and improved efficacy make it a valuable tool for studying the neurobiology of schizophrenia and other psychiatric disorders. However, its complex pharmacology also makes it difficult to interpret the results of experiments using clozapine. In addition, clozapine's potential side effects, such as agranulocytosis, require careful monitoring in both animal and human studies.
未来方向
1. Investigating the potential use of clozapine in autoimmune disorders and cancer.
2. Developing new antipsychotic medications with similar pharmacology to clozapine but improved side effect profiles.
3. Investigating the use of clozapine in combination with other medications for treatment-resistant schizophrenia.
4. Investigating the role of clozapine's antagonism of histamine H1 receptors in its sedative effects.
5. Investigating the role of clozapine's partial agonist activity at serotonin 5-HT1A receptors in its anxiolytic effects.
6. Investigating the use of clozapine in other psychiatric disorders such as bipolar disorder and depression.
科学研究应用
Clozapine has been extensively studied for its efficacy in treating schizophrenia, particularly in treatment-resistant cases. It has also been investigated for its potential use in other psychiatric disorders such as bipolar disorder and depression. In addition, clozapine has been shown to have anti-inflammatory and immunomodulatory effects, leading to research on its potential use in autoimmune disorders and cancer.
属性
IUPAC Name |
6-(2-methoxyethyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-16(19)14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMGBEAKUNTQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-methyl-4-oxo-3-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4412557.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4412565.png)
![5-[(4-methoxyphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412567.png)

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4412584.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4412607.png)
![1-methyl-4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4412619.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4412624.png)

![ethyl [1-(3-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412633.png)
![2-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4412647.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412649.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4412668.png)